molecular formula C22H23N3O4S B2852329 N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-09-9

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2852329
CAS No.: 1005295-09-9
M. Wt: 425.5
InChI Key: LUMJKSWMPOEKKM-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (IUPAC name: this compound) is a heterocyclic compound featuring a 1,3-thiazole core substituted with a carbamoylmethyl group linked to a 2,4-dimethylphenyl moiety. This compound is structurally optimized for interactions with biological targets, particularly enzymes or receptors sensitive to aryl and heteroaryl motifs .

Properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-5-7-17(14(2)9-13)24-20(26)11-16-12-30-22(23-16)25-21(27)15-6-8-18(28-3)19(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJKSWMPOEKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the amine reacts with 3,4-dimethoxybenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as Nek2 and Hec1, which are involved in cell division and cancer cell metabolism . The compound binds to these enzymes, disrupting their normal function and leading to cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole-containing benzamides. Below is a detailed comparison with analogous molecules based on structural features, synthesis, spectral data, and bioactivity.

Structural Analogues and Substitution Patterns

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target compound 1,3-Thiazole 2,4-dimethylphenylcarbamoylmethyl; 3,4-dimethoxybenzamide 425.50 g/mol Electron-rich benzamide; steric bulk from dimethylphenyl
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 1,3-Thiazole 4-chlorobenzamide; 4-phenyl 329.83 g/mol Chlorine enhances lipophilicity; moderate anti-inflammatory activity
N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 1,3-Thiazole 3-CF3-benzamide; 3-chlorophenyl 411.83 g/mol Strong electron-withdrawing groups; potent anti-inflammatory activity
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 1,3-Thiazole Diethylsulfamoyl; 4-nitrophenyl 456.47 g/mol Sulfamoyl group improves solubility; nitro group for redox activity
N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide (3a) Benzothiazole Benzamide; carbamothioyl 299.36 g/mol Thioamide functionality; broad-spectrum antimicrobial potential

Bioactivity and Functional Implications

  • Electron-withdrawing groups (e.g., -Cl, -CF3) enhance activity by modulating electron density and target binding .
  • Antimicrobial Potential: Thioamide derivatives (e.g., 3a) exhibit activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to thiazole-thione interactions with bacterial enzymes .
  • Solubility and Pharmacokinetics :
    • Sulfamoyl (e.g., 15 ) and methoxy groups improve aqueous solubility, whereas nitro groups (e.g., 15 ) may limit metabolic stability .

Key Structural Determinants of Activity

  • Thiazole Core : Essential for π-π stacking and hydrogen bonding with biological targets.
  • Substituent Effects :
    • Methoxy Groups : Enhance solubility and hydrogen-bond acceptor capacity (e.g., target compound ).
    • Halogens (Cl, Br) : Increase lipophilicity and membrane permeability (e.g., 5c ).
    • Sulfamoyl/Thione Groups : Improve target specificity (e.g., 15 ; 3a ).

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